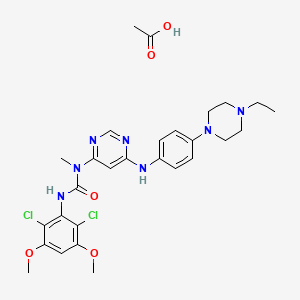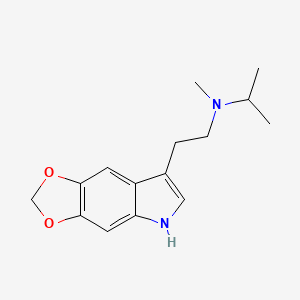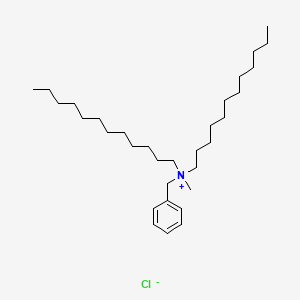
Didodecyl methyl benzyl ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl methyl benzyl ammonium chloride is a quaternary ammonium compound with the molecular formula C₃₂H₆₀ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective as a disinfectant and antimicrobial agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl methyl benzyl ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-didodecyl-N-methylamine with benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The final product is often formulated into solutions or emulsions for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyl methyl benzyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
Didodecyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release cellular contents.
Medicine: It serves as an antimicrobial agent in disinfectants and antiseptics, particularly in hospital settings.
Industry: It is used in water treatment processes to control microbial growth and in the formulation of cleaning agents .
Wirkmechanismus
The primary mechanism of action of didodecyl methyl benzyl ammonium chloride involves the disruption of lipid bilayers in cell membranes. This leads to increased permeability and eventual cell lysis. The compound targets the lipid components of the membrane, causing structural disintegration. Additionally, it can interfere with enzyme activity and protein function within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various formulations.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges for its antiseptic properties
Uniqueness
Didodecyl methyl benzyl ammonium chloride is unique due to its dual long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid bilayers. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .
Eigenschaften
CAS-Nummer |
57322-85-7 |
|---|---|
Molekularformel |
C32H60ClN |
Molekulargewicht |
494.3 g/mol |
IUPAC-Name |
benzyl-didodecyl-methylazanium;chloride |
InChI |
InChI=1S/C32H60N.ClH/c1-4-6-8-10-12-14-16-18-20-25-29-33(3,31-32-27-23-22-24-28-32)30-26-21-19-17-15-13-11-9-7-5-2;/h22-24,27-28H,4-21,25-26,29-31H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZISYDUERWIGSU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


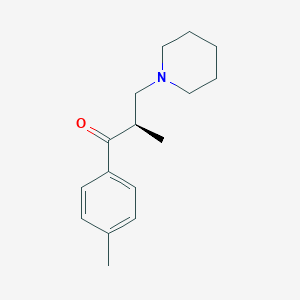


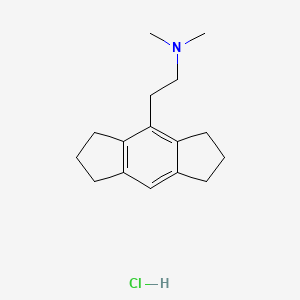

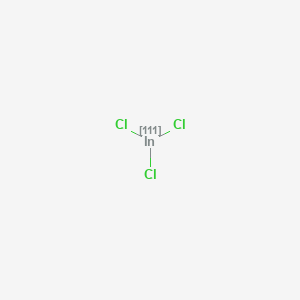
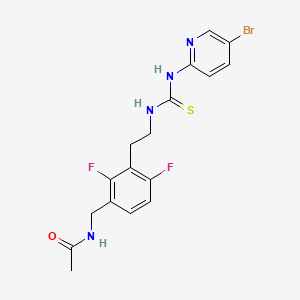
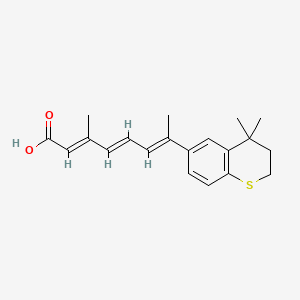
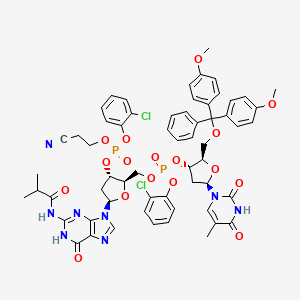
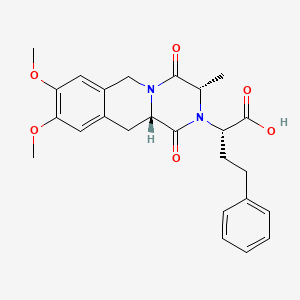
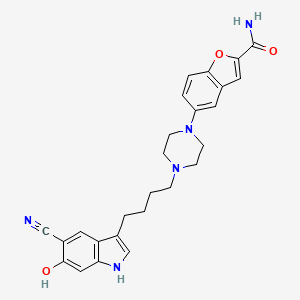
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
